molecular formula C6H4O3 B12942989 cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride

Cat. No.: B12942989
M. Wt: 124.09 g/mol
InChI Key: XREQZAHSEPNASW-ZXZARUISSA-N
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Description

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (IUPAC name: (1R,5S)-3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione) is a strained bicyclic anhydride with the molecular formula C₆H₄O₃ and an average molecular mass of 124.095 g/mol . Its structure features a fused cyclobutene ring system with two defined stereocenters, contributing to its unique reactivity in photochemical and synthetic applications. The compound is synthesized via photochemical methods, such as the [2+2] photocycloaddition of maleic anhydride derivatives, as described by Gauvry et al. .

This anhydride serves as a critical precursor in synthesizing complex bicyclic frameworks, including 2-azabicyclo[2.1.1]hexanes, which are valuable in medicinal chemistry for their constrained amino acid analogs . Its strained cyclobutene ring enhances electrophilic reactivity, enabling stereoselective additions (e.g., phenylselenyl bromide) and ring-closure reactions under mild conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

IUPAC Name

(1R,5S)-3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione

InChI

InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H/t3-,4+

InChI Key

XREQZAHSEPNASW-ZXZARUISSA-N

Isomeric SMILES

C1=C[C@H]2[C@@H]1C(=O)OC2=O

Canonical SMILES

C1=CC2C1C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition and Reduction Method

One efficient synthetic route to cis-cyclobut-3-ene-1,2-dicarboxylic anhydride involves a two-step process:

  • Step 1: [2+2] Photochemical Cycloaddition
    The reaction is carried out between (E)-1,2-dichloroethene and maleic anhydride under photochemical conditions. This [2+2] cycloaddition forms a cyclobutene ring system with the desired cis configuration.

  • Step 2: Reductive Chlorine Elimination
    The cycloadduct containing chlorine substituents is then subjected to reductive elimination using activated zinc. This step removes chlorine atoms, yielding the this compound.

This method is noted for its safety, good overall yield, and scalability to multigram quantities, making it suitable for laboratory and industrial applications.

Hydrolysis of Cyclobutane-1,2-dicyanide Adducts

Another well-documented approach involves the preparation of this compound via hydrolysis of sulfuric acid or phosphoric acid monohydrate adducts of cyclobutane-1,2-dicyanide derivatives.

  • Step 1: Formation of the Acid Monohydrate Adduct
    The starting material, cis-1,2-dicyanocyclobutane, is reacted with sulfuric acid monohydrate or phosphoric acid monohydrate. The reaction is typically conducted at temperatures between 40°C and 125°C for 15 minutes to 4 hours, depending on the temperature, to form the acid monohydrate adduct.

  • Step 2: Hydrolysis to this compound
    The adduct is then hydrolyzed by adding approximately one mole of water per mole of adduct in the presence of an inert solvent. The mixture is refluxed for 30 minutes to several hours. Suitable solvents include acetonitrile, dimethylformamide, dimethyl sulfoxide, acetone, dimethoxyethane, tetrahydrofuran, and methyl ethyl ketone. The choice of solvent depends on its boiling point and the stability of the cyclobutane ring at reflux temperature.

  • Workup and Purification
    After hydrolysis, the mixture is cooled and filtered to remove byproducts such as ammonium bisulfate. The filtrate is then stripped of volatile components under reduced pressure, followed by vacuum distillation to isolate the this compound. Infrared spectroscopy is used for product identification.

This method yields the anhydride as a white crystalline solid with a melting point around 76-78°C and a boiling point of approximately 148°C at reduced pressure. The yield reported is about 79% under optimized conditions.

Parameter Photochemical Cycloaddition + Reduction Hydrolysis of Dicyanide Adducts
Starting Materials (E)-1,2-dichloroethene, maleic anhydride cis-1,2-dicyanocyclobutane, sulfuric acid monohydrate
Reaction Conditions UV light irradiation, zinc reduction 40-125°C, reflux in inert solvent
Reaction Time Two-step process, total time varies 30 min to several hours
Solvents Used None specified for cycloaddition; zinc reduction in suitable medium Acetonitrile, DMF, DMSO, acetone, THF, etc.
Yield Good overall yield (multigram scale) Approximately 79%
Product Physical State Solid crystalline White crystalline solid
Melting Point Not specified 76-78°C
Boiling Point Not specified 148°C at 14 mm Hg
Scalability Suitable for multigram scale Suitable for industrial scale
Advantages Safe, straightforward, good yield High purity, well-characterized product
Limitations Requires photochemical setup Requires careful solvent and temperature control
  • The photochemical method leverages the [2+2] cycloaddition, a well-known reaction for constructing cyclobutene rings, followed by reductive dechlorination. This approach avoids harsh acidic conditions and provides a direct route to the cis isomer without isomerization risks.

  • The hydrolysis method is notable for its use of sulfuric acid monohydrate adducts, which are critical to maintaining the cis configuration during hydrolysis. Earlier literature suggested that hydrolysis in hydrochloric acid leads to isomerization to the trans isomer, but the use of sulfuric acid monohydrate prevents this, preserving the cis stereochemistry.

  • The choice of solvent in the hydrolysis step is crucial. Solvents with boiling points between 50°C and 250°C are suitable, but the stability of the cyclobutane ring limits the maximum reflux temperature. The reaction rate is influenced by the solvent's boiling point, with higher boiling solvents generally accelerating hydrolysis.

  • The hydrolysis reaction is exothermic, and reflux conditions often suffice without additional heating. The product isolation involves filtration and vacuum distillation, with infrared spectroscopy confirming the anhydride structure.

  • Both methods have been demonstrated on scales ranging from laboratory to multigram quantities, indicating their practical applicability.

The preparation of this compound can be effectively achieved by two main methods: a photochemical [2+2] cycloaddition followed by reductive dechlorination, and hydrolysis of sulfuric acid monohydrate adducts of cyclobutane-1,2-dicyanide. Each method offers distinct advantages in terms of safety, yield, and scalability. The hydrolysis method requires careful control of reaction conditions and solvent choice to preserve the cis stereochemistry and achieve high purity. These methods are well-documented in the literature and patents, providing reliable routes for the synthesis of this important compound.

Chemical Reactions Analysis

Types of Reactions: cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride features a unique structure characterized by a cyclobutane ring and two carboxylic acid functionalities. The molecular formula indicates the presence of four carbon atoms within the cyclobutane framework, contributing to its distinctive chemical properties. The strain in the cyclobutane ring influences its reactivity and stability, making it a valuable compound for synthetic applications.

Applications in Polymer Chemistry

Monomer for Polymer Synthesis
this compound serves as a monomer in the synthesis of polymers through ring-opening metathesis polymerization. This process contributes to the development of materials with unique properties, such as enhanced thermal stability and mechanical strength. Its ability to undergo polymerization facilitates the creation of advanced materials suitable for various industrial applications.

Case Study: Synthesis of Thermosets
A novel class of recyclable thermoset materials has been developed using this compound. These thermosets exhibit built-in thermocleavable groups that allow for recycling at high temperatures. This application demonstrates the compound's versatility in creating sustainable materials that can be reprocessed without losing their structural integrity .

Organic Synthesis Applications

Intermediate in Organic Reactions
this compound is utilized as an intermediate in various organic reactions. Its reactive nature allows it to participate in cycloaddition reactions and other transformations that lead to the formation of complex molecules. This property is particularly useful in synthesizing biologically active compounds .

Case Study: Photochemical Reactions
Research has shown that this compound can be produced through [2+2] photochemical cycloaddition reactions. This method involves the reaction of (E)-1,2-dichloroethene with maleic anhydride followed by reductive chlorine elimination. The resulting anhydride exhibits good yields and can be scaled up for industrial applications, highlighting its practical utility in synthetic chemistry .

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown varying degrees of biological activity, including antimicrobial properties. This suggests potential avenues for further research into its pharmacological applications.

Summary Table of Applications

Application Area Details
Polymer ChemistryMonomer for polymer synthesis; enhances thermal stability
Organic SynthesisIntermediate for complex molecule formation; involved in cycloaddition
Material ScienceDevelopment of recyclable thermosets with thermocleavable properties
Biological ResearchPotential antimicrobial properties; further research needed

Mechanism of Action

The mechanism by which cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride exerts its effects involves its reactivity towards various reagents. The compound’s strained ring system makes it highly reactive, allowing it to participate in cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Table 1: Key Properties of Cyclic Dicarboxylic Anhydrides

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Strain Hydrolysis Rate (Acid-Promoted) Key Applications
This compound C₆H₄O₃ 124.095 High Moderate Bicyclic amine synthesis
cis-4-Cyclohexene-1,2-dicarboxylic anhydride C₈H₈O₃ 152.15 Low Slow Polymer synthesis
Phthalic anhydride C₈H₄O₃ 148.12 None Fast Industrial resins
cis-Cyclohexane-1,2-dicarboxylic anhydride C₈H₁₀O₃ 154.17 None None observed Thermal stabilizers
Bicyclo[2.2.1]-5-heptene-2,3-dicarboxylic anhydride C₉H₈O₃ 164.16 Moderate Data unavailable Specialty polymers

Key Observations:

Ring Strain and Reactivity :

  • The cyclobutene ring in this compound introduces significant strain, enhancing its electrophilicity and suitability for photochemical reactions . In contrast, cis-4-cyclohexene-1,2-dicarboxylic anhydride (a Diels-Alder adduct of maleic anhydride and 1,3-butadiene) exhibits lower strain, making it less reactive in cycloadditions but ideal for polymer synthesis .

Hydrolysis Sensitivity :

  • In acid-promoted hydrolysis studies, This compound demonstrates moderate lability, while cis-4-cyclohexene-1,2-dicarboxylic anhydride hydrolyzes more slowly . Phthalic anhydride, lacking ring strain, hydrolyzes rapidly under similar conditions.

Stereochemical Influence :

  • Isomerism significantly impacts properties. For example, cis-cyclohexane-1,2-dicarboxylic anhydride lacks acid-sensitive amide bonds, unlike its cyclohexene counterpart, due to the absence of conjugated double bonds .

Thermal and Mechanical Properties

  • Polymers derived from cis-4-cyclohexene-1,2-dicarboxylic anhydride exhibit superior thermal stability compared to those from succinic anhydride, which lack conjugated systems .
  • The strained cyclobutene ring in This compound limits its use in high-temperature polymers but enhances its reactivity in small-molecule syntheses .

Research Findings and Trends

  • Synthetic Utility : The photochemical synthesis of this compound remains a niche method, whereas Diels-Alder-derived anhydrides (e.g., cyclohexene derivatives) are industrially scalable .
  • Drug Delivery : Hydrolysis rates of anhydride-conjugated copolymers (e.g., cis-cyclohexene-1,2-dicarboxylic anhydride) enable pH-responsive drug release, a feature less exploitable with the more labile cyclobutene analog .

Biological Activity

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride is a cyclic compound characterized by a cyclobutane ring and two carboxylic acid functionalities integrated into an anhydride structure. Despite its unique structural properties, specific biological activities of this compound are not extensively documented in the literature. However, understanding its potential biological activities can be inferred from related compounds and its chemical characteristics.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of four carbon atoms in the cyclobutane ring along with additional functional groups. The strain inherent in the cyclobutane framework contributes to its reactivity and stability, which may influence its biological interactions.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
Cis-Cyclobutane-1,2-dicarboxylic acid Dicarboxylic acidNon-cyclic structure; more stable than the anhydride
Trans-Cyclobutane-1,2-dicarboxylic acid Dicarboxylic acidGeometric isomer; different physical properties
Cyclopentene dicarboxylic anhydride Five-membered cyclicDifferent ring size; varied reactivity
Cis-Cyclopropane dicarboxylic acid Smaller cyclic acidHigher strain; distinct reactivity

Polymer Chemistry Applications

Research indicates that derivatives like cyclobutane-1,3-diacid (CBDA) can be utilized in producing thermoplastics and thermosets with excellent properties . These materials have potential applications in biomedical fields due to their biocompatibility and mechanical strength. The ability of these compounds to form stable polymers may indirectly suggest that this compound could also participate in similar polymerization reactions.

Synthesis and Characterization

A notable synthesis method for this compound involves a [2+2] photochemical cycloaddition between (E)-1,2-dichloroethene and maleic anhydride, followed by reductive chlorine elimination using activated zinc. This method yields the compound in good overall yield and is scalable for larger applications .

Development of Recyclable Thermosets

Recent advancements have shown that derivatives like cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid can be used to create recyclable thermosets. These materials demonstrate thermocleavability at high temperatures, which opens avenues for sustainable material development . Such findings highlight the potential for this compound to contribute to environmentally friendly polymer solutions.

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